(3-Amino-5-fluorophenyl)-pyrrolidin-1-yl-methanone
Overview
Description
“(3-Amino-5-fluorophenyl)-pyrrolidin-1-yl-methanone” is a chemical compound with the formula C11H13FN2O . It has a molecular weight of 208.23 . The compound contains an amino group (-NH2), a fluorophenyl group (a phenyl ring with a fluorine atom), a pyrrolidinyl group (a pyrrolidine ring), and a methanone group (a ketone).
Scientific Research Applications
Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring, a core structure in (3-Amino-5-fluorophenyl)-pyrrolidin-1-yl-methanone , is extensively employed in medicinal chemistry to create compounds for treating human diseases. Its saturation and non-planarity, a phenomenon termed “pseudorotation,” contribute significantly to the stereochemistry and three-dimensional coverage of molecules. The review explores bioactive molecules featuring pyrrolidine and its derivatives, detailing synthetic strategies and the influence of stereochemistry on biological activity, underscoring the scaffold’s versatility in drug design (Li Petri et al., 2021).
Pyrrolidone-based Surfactants
Pyrrolidone derivatives, closely related to pyrrolidine in (3-Amino-5-fluorophenyl)-pyrrolidin-1-yl-methanone , serve as efficient surfactants. The literature highlights their synergistic interaction with anionic surfactants, enhancing water solubility, compatibility, and solvency of surfactant structures. The versatility of pyrrolidone as a substituent in different surfactant hydrophobes highlights its industrial significance in improving surfactancy and reducing toxicity (Login, 1995).
properties
IUPAC Name |
(3-amino-5-fluorophenyl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-9-5-8(6-10(13)7-9)11(15)14-3-1-2-4-14/h5-7H,1-4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAVAGVQXIKMRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC(=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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